L-Valyl-O-benzyl-N-methyl-L-serine
Description
Overview of Peptide Synthesis and Amino Acid Derivatization in Modern Chemical Research
Peptide synthesis, the methodical formation of peptide bonds between amino acids, is a cornerstone of modern chemical and biological research. openaccessjournals.comthermofisher.com The ability to construct peptides with defined sequences allows scientists to create tools for probing protein function, develop new therapeutic agents, and unravel complex biological pathways. openaccessjournals.com Historically, peptide synthesis was a challenging endeavor, but the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field, making the creation of complex peptides more accessible and efficient. peptide.comambiopharm.com SPPS involves attaching the initial amino acid to a solid resin support and sequentially adding subsequent amino acids. peptide.com This method simplifies the purification process as excess reagents and byproducts can be washed away at each step. acs.org
Key to the success of peptide synthesis is the use of protecting groups. thermofisher.com These chemical moieties are temporarily attached to the reactive functional groups of amino acids, such as the N-terminus and side chains, to prevent unwanted side reactions during the coupling process. thermofisher.compeptide.com The choice of protecting group strategy, such as the Boc/Bzl or Fmoc/tBu approach, is critical and depends on the specific peptide sequence and desired final product. ambiopharm.com The Fmoc/tBu strategy has gained favor due to its milder deprotection conditions, which are compatible with a wider range of modified amino acids. ambiopharm.comnih.gov
Amino acid derivatization, the process of chemically modifying amino acids, further expands the repertoire of peptide chemists. sigmaaldrich.com By altering the structure of natural amino acids, researchers can introduce novel functionalities and properties into peptides. This can range from simple modifications like esterification or amidation of the C-terminus to more complex alterations of the side chain. nih.gov These derivatizations are crucial for creating peptides with enhanced stability, specific conformations, or the ability to act as molecular probes.
Significance of Non-Canonical Amino Acids in Peptide Science and Design
While the 20 proteinogenic amino acids form the basis of natural proteins, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy in peptide science. nih.govrsc.org These "unnatural" amino acids, not directly encoded by the standard genetic code, offer a vast chemical space for designing peptides with improved drug-like properties. nih.govresearchgate.net The inclusion of ncAAs can enhance metabolic stability, increase resistance to enzymatic degradation, and modulate biological activity. nih.govresearchgate.net Nature itself provides inspiration, with many natural products containing ncAAs that contribute to their potent biological effects. nih.gov
The synthesis of peptides containing ncAAs often relies on solid-phase peptide synthesis, which can accommodate a wide variety of modified building blocks. nih.govresearchgate.net Computational tools are also playing an increasingly important role in predicting the structural and functional consequences of incorporating ncAAs into peptide sequences, aiding in the rational design of novel peptidomimetics. nih.govresearchgate.net
Role of N-Alkylated Amino Acids in Modulating Peptide Conformation and Stability
N-alkylation, and particularly N-methylation, is a subtle yet profound modification that significantly impacts the properties of peptides. nih.govresearchgate.net The introduction of an alkyl group on the amide nitrogen of the peptide backbone has several key consequences. Firstly, it removes the amide proton, eliminating a hydrogen bond donor and disrupting the formation of secondary structures like α-helices and β-sheets that rely on these hydrogen bonds. monash.edu This disruption can lead to a more flexible backbone or, conversely, can favor specific turn-like conformations. researchgate.netacs.org
Secondly, N-alkylation introduces steric bulk, which can restrict the conformational freedom of the peptide backbone. acs.org This steric hindrance can influence the cis/trans isomerization of the peptide bond, with N-methylated peptides often showing a higher propensity for the cis conformation compared to their non-methylated counterparts. researchgate.net The altered conformational preferences induced by N-alkylation can have a dramatic effect on a peptide's biological activity, influencing its ability to bind to receptors or enzymes. nih.gov
Furthermore, N-methylation is a well-established strategy to enhance the proteolytic stability of peptides. nih.govresearchgate.net The presence of the methyl group can sterically hinder the approach of proteases, enzymes that cleave peptide bonds, thereby increasing the peptide's half-life in biological systems. This increased stability, coupled with enhanced membrane permeability due to increased lipophilicity, makes N-alkylation a valuable tool in the development of peptide-based therapeutics. monash.edu
Impact of O-Benzylated Serine Residues on Peptide Solvation and Reactivity
The serine residue, with its hydroxyl side chain, is a polar amino acid that can participate in hydrogen bonding. This property significantly influences a peptide's solubility and its interactions with its environment. The introduction of a benzyl (B1604629) group to the serine's hydroxyl group, creating an O-benzyl-L-serine residue, has a marked effect on these properties.
From a chemical reactivity standpoint, the benzyl group serves as a protecting group for the serine hydroxyl. peptide.com During peptide synthesis, the unprotected hydroxyl group can undergo side reactions, such as O-acylation or O-sulfonation. nih.gov By protecting the hydroxyl group as a benzyl ether, these unwanted reactions are prevented. peptide.com The benzyl group is typically stable under the conditions of Fmoc-based solid-phase peptide synthesis but can be removed under specific cleavage conditions, often involving strong acids like hydrogen fluoride (B91410) or through hydrogenolysis. peptide.compeptide.com However, care must be taken during cleavage, as the released benzyl cation can potentially alkylate other sensitive residues in the peptide chain, such as cysteine or tryptophan. researchgate.net
Rationale for the Academic Investigation of L-Valyl-O-benzyl-N-methyl-L-serine as a Model System
The dipeptide this compound serves as an excellent model system for academic investigation due to the combination of specific structural modifications it possesses. The presence of an N-methylated amino acid (N-methyl-L-serine) and an O-benzylated amino acid (O-benzyl-L-serine) within a simple dipeptide framework allows for the focused study of the individual and combined effects of these modifications.
The N-methylation at the serine residue provides a platform to explore its influence on peptide bond conformation, proteolytic stability, and the disruption of canonical secondary structures. researchgate.netnih.gov The bulky valine residue adjacent to the N-methylated serine can further influence the conformational landscape of the dipeptide.
Simultaneously, the O-benzyl group on the serine side chain allows for the investigation of how masking a polar functional group affects solvation, hydrophobicity, and potential intramolecular interactions. nih.gov The synthesis of this dipeptide also presents a practical case study in the strategic use of protecting groups, highlighting the need for orthogonal protection schemes to selectively deprotect different functional groups. peptide.com
By studying the conformational preferences, reactivity, and physicochemical properties of this compound, researchers can gain fundamental insights into the principles governing the behavior of more complex modified peptides. This knowledge is invaluable for the rational design of peptidomimetics with tailored properties for applications in chemical biology, drug discovery, and materials science.
Data Tables
Table 1: Properties of Key Amino Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| O-Benzyl-L-serine | 4726-96-9 | C10H13NO3 | 195.22 | Protected form of L-serine, used in peptide synthesis. sigmaaldrich.comchemicalbook.com |
| O-Benzyl-L-serine methyl ester hydrochloride | 19525-87-2 | C11H16ClNO3 | 245.71 | Esterified and protected form of L-serine. sigmaaldrich.com |
| N-Fmoc-N-methyl-O-benzyl-L-serine | 84000-14-6 | C26H25NO5 | 431.48 | Building block for incorporating N-methylated and O-benzylated serine into peptides using Fmoc chemistry. echemi.com |
| Boc-Ser(Bzl)-OH | 23680-31-1 | C15H21NO5 | 295.33 | Protected form of L-serine used in Boc-based peptide synthesis. peptide.com |
Table 2: Synthetic Methodologies for Modified Amino Acids
| Modification | Synthetic Approach | Key Reagents | Reference |
| N-methylation | Reductive amination of the N-nosyl protected peptide followed by methylation. | Diazomethane | acs.org |
| N-methylation | Base-mediated alkylation of N-tosyl sulfonamides. | Methyl iodide, Sodium hydroxide | monash.edu |
| O-benzylation | Protection of the hydroxyl group of serine. | Benzyl bromide, Sodium hydride | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
921934-60-3 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-11(2)14(17)15(19)18(3)13(16(20)21)10-22-9-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,20,21)/t13-,14-/m0/s1 |
InChI Key |
TYBHAHPGFHJCPH-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for L Valyl O Benzyl N Methyl L Serine and Its Stereoisomeric Precursors
Strategies for the Stereoselective Preparation of O-Benzyl-L-serine
A crucial precursor for the final dipeptide is O-benzyl-L-serine. Its synthesis involves the protection of the hydroxyl group of L-serine as a benzyl (B1604629) ether, which must be achieved while preserving the stereochemical integrity of the chiral center.
Esterification and Benzylation Reactions of L-Serine: Optimization and Green Chemistry Approaches
The direct benzylation of L-serine can be challenging due to the presence of both a hydroxyl and a carboxyl group. A common strategy involves the initial protection of the amino and carboxyl groups, followed by benzylation of the hydroxyl group.
One optimized approach begins with the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. rsc.org This is followed by the esterification of the carboxyl group, for which various methods exist. A green chemistry approach to esterification is the Fischer-Speier esterification, which uses an alcohol in the presence of an acid catalyst. To make this process more environmentally friendly, hazardous solvents like benzene (B151609) or carbon tetrachloride, traditionally used for azeotropic water removal, can be replaced with cyclohexane. google.com
Subsequent benzylation of the hydroxyl group is often carried out using benzyl bromide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). rsc.orgnih.gov Optimization of this step involves controlling the reaction temperature and the stoichiometry of the reagents to maximize yield and minimize side reactions. Greener alternatives to traditional solvents are being explored, with a focus on reducing the use of hazardous substances. nih.gov For instance, chemoenzymatic methods using proteases like papain have been shown to be effective for peptide bond formation and can be influenced by the choice of ester group, with benzyl esters showing high reactivity. acs.org
A method for the preparation of O-benzoyl-L-serine in high yield from tert-butyloxycarbonyl (tBoc)-L-serine has been developed. nih.gov The reaction of the cesium salt of tBoc-L-serine with benzyl bromide in dimethylformamide gives tBoc-L-serine benzyl ester in excellent yield. nih.gov
Application of Protecting Group Chemistry for the Hydroxyl and Carboxyl Functionalities of Serine
The selection of appropriate protecting groups is paramount to the successful synthesis of O-benzyl-L-serine. The orthogonality of these groups, meaning they can be removed under different conditions without affecting each other, is a key consideration.
For the hydroxyl group of serine, the benzyl (Bzl) group is a common choice as it is stable under a variety of reaction conditions and can be removed by hydrogenolysis. peptide.com Other protecting groups for the hydroxyl function of serine include the tert-butyl (tBu) group, which is removable with acid. creative-peptides.com
The carboxyl group is often protected as an ester, such as a methyl or benzyl ester. masterorganicchemistry.comorgsyn.org The choice of ester can influence the reactivity of the molecule in subsequent steps. For instance, benzyl esters can enhance the efficiency of enzyme-catalyzed reactions. acs.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group. rsc.orgmasterorganicchemistry.com It is readily introduced and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). rsc.orgmasterorganicchemistry.com The fluorenylmethyloxycarbonyl (Fmoc) group is another common amino-protecting group, which is stable to acid but cleaved by a base like piperidine. creative-peptides.com
The strategic use of these protecting groups allows for the selective modification of the different functional groups of serine, leading to the desired O-benzyl-L-serine precursor.
| Functional Group | Protecting Group | Deprotection Conditions | Reference |
| α-Amino | Boc (tert-butoxycarbonyl) | Trifluoroacetic acid (TFA) | rsc.orgmasterorganicchemistry.com |
| α-Amino | Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine | creative-peptides.com |
| Hydroxyl | Bzl (Benzyl) | Hydrogenolysis | peptide.com |
| Hydroxyl | tBu (tert-butyl) | Trifluoroacetic acid (TFA) | creative-peptides.com |
| Carboxyl | Methyl ester | Saponification | orgsyn.org |
| Carboxyl | Benzyl ester | Hydrogenolysis | masterorganicchemistry.com |
Approaches to the Regioselective N-Methylation of Serine Derivatives
Introducing a methyl group onto the nitrogen atom of the O-benzyl-serine backbone is a critical step in the synthesis of the target dipeptide. This modification can enhance the pharmacological properties of peptides. nih.gov
Contemporary N-Methylation Techniques for Amino Acids in Peptide Synthesis
Several methods for the N-methylation of amino acids have been developed. One common approach involves the use of an o-nitrobenzenesulfonyl (o-NBS) group to protect the α-amino group. nih.gov The resulting sulfonamide can then be methylated using reagents like dimethyl sulfate, followed by the removal of the o-NBS group with a thiol, such as thiophenol. nih.gov This method is advantageous as it avoids racemization.
Another technique is direct alkylation of the N-terminus of a peptide on a solid support. uiw.edu This allows for a rapid "N-methyl scan" of bioactive peptides. Biocatalytic methods using methyltransferases are also emerging as a highly regioselective means of N-methylation. acs.org
Solid-Phase and Solution-Phase Methods for Introducing N-Methyl Groups on Amino Acid Backbones
N-methylation can be performed both in solution and on a solid support. Solution-phase synthesis allows for easier purification of intermediates and is suitable for large-scale production. A convenient route for the synthesis of N-Fmoc-N-methyl-α-amino acids in solution has been reported, which involves the temporary protection of the carboxyl function with a benzhydryl group, followed by methylation with diazomethane. researchgate.net
Solid-phase peptide synthesis (SPPS) offers advantages in terms of automation and ease of purification. An optimized three-step procedure for selective N-methylation of peptides on a solid support has been described, which involves activation with an o-nitrobenzenesulfonyl group, methylation with dimethyl sulfate, and removal of the sulfonamide group. nih.gov This optimized procedure can be completed in a significantly shorter time compared to previous methods. nih.gov
| Method | Phase | Key Reagents | Advantages | Reference |
| o-Nitrobenzenesulfonyl (o-NBS) protection | Solution/Solid | o-NBS-Cl, Dimethyl sulfate, Thiophenol | Avoids racemization | nih.gov |
| Direct Alkylation | Solid | Alkyl halide | Rapid screening | uiw.edu |
| Benzhydryl ester protection | Solution | Diphenyldiazomethane, Diazomethane | Mild conditions, no chromatography | researchgate.net |
Peptide Coupling Reactions for the Formation of L-Valyl-O-benzyl-N-methyl-L-serine
The final step in the synthesis is the formation of the peptide bond between L-valine and O-benzyl-N-methyl-L-serine. The steric hindrance caused by the N-methyl group on the serine derivative makes this coupling reaction challenging.
To overcome this, powerful coupling reagents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used for coupling to N-methylated amino acids. creative-peptides.compeptide.com The choice of coupling reagent and additives like HOAt (1-Hydroxy-7-azabenzotriazole) can significantly impact the yield and purity of the final dipeptide.
The coupling reaction is typically carried out in a suitable organic solvent such as DMF or NMP (N-Methyl-2-pyrrolidone). peptide.com The reaction progress can be monitored using tests like the bromophenol blue test, as the N-methylated amine gives a weak or no color change with the ninhydrin (B49086) test. peptide.com
The general procedure involves activating the carboxyl group of a protected L-valine (e.g., Fmoc-L-Val-OH) with the coupling reagent and then reacting it with the deprotected amino group of O-benzyl-N-methyl-L-serine. masterorganicchemistry.comyoutube.com After the coupling is complete, the protecting groups can be removed to yield the final dipeptide, this compound.
| Coupling Reagent | Description | Reference |
| HATU | Highly effective for sterically hindered couplings. | peptide.com |
| HBTU | Widely used uronium-based coupling reagent. | creative-peptides.com |
| PyBOP | Phosphonium-based reagent, effective for N-methylated amino acids. | peptide.com |
| DCC | Carbodiimide-based reagent, often used with additives. | youtube.com |
Advanced Strategies for Dipeptide Synthesis: Focus on Efficiency and Stereochemical Integrity
The synthesis of dipeptides, the fundamental linkage of amino acids, can be approached through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. masterorganicchemistry.comebrary.netnih.gov For a complex dipeptide like this compound, both methods offer distinct advantages and challenges.
Solution-phase synthesis provides flexibility and scalability, allowing for the purification of intermediates at each step. nih.gov However, it can be a time-consuming process. SPPS, pioneered by Merrifield, offers a more streamlined approach where the peptide is assembled on a solid resin support, simplifying the purification process to simple filtration and washing steps. nih.gov The choice between these methods often depends on the desired quantity of the peptide and the specific characteristics of the amino acid residues involved.
A critical aspect of dipeptide synthesis is the use of protecting groups to prevent unwanted side reactions. For the synthesis of this compound, the amino group of L-valine is typically protected with a group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). masterorganicchemistry.com The hydroxyl group of the serine residue is protected as a benzyl ether (Bzl), which is relatively stable and can be removed under specific conditions. peptide.commedchemexpress.comsigmaaldrich.com The N-methylation on the serine residue introduces further complexity, as it increases the steric hindrance and can affect the reactivity of the amino group.
Maintaining stereochemical integrity is paramount during peptide synthesis. Racemization, the loss of chiral purity, can occur during the activation of the carboxylic acid, particularly when using aggressive coupling agents or prolonged reaction times. The selection of appropriate coupling reagents and additives is therefore crucial to minimize this risk.
Evaluation of Coupling Agents and Reaction Conditions for Sterically Hindered and Modified Amino Acids
The formation of the peptide bond between a sterically hindered amino acid like L-valine and an N-methylated amino acid is a particularly challenging synthetic step. Standard coupling reagents may prove inefficient, leading to low yields and potential side reactions. Therefore, the use of more potent and specialized coupling agents is required.
N-methylated amino acids are known to be difficult to couple due to their increased steric bulk and reduced nucleophilicity. peptide.comnih.gov Research has shown that phosphonium- and uronium-based coupling reagents are particularly effective in these cases. Reagents such as (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have demonstrated success in coupling N-methylated amino acids. nih.govbachem.com Another highly efficient reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in combination with a non-nucleophilic base like diisopropylethylamine (DIEA). peptide.commerckmillipore.com
For couplings involving sterically hindered amino acids, other specialized reagents have been developed. Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) and chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) have also been used with success. peptide.com In some instances, the conversion of the protected amino acid to an acid fluoride (B91410) in situ can enhance reactivity and overcome steric hindrance. bachem.com The choice of solvent can also influence the reaction outcome, with aprotic polar solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being commonly employed. peptide.com
Table 1: Coupling Agents for Sterically Hindered and N-Methylated Amino Acids
| Coupling Reagent | Abbreviation | Class | Notes |
|---|---|---|---|
| (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Effective for coupling N-methylamino acids. nih.gov |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazole | PyBOP/HOAt | Phosphonium Salt/Additive | A promising combination for challenging couplings. nih.govbachem.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium Salt | Highly effective, often used with DIEA. peptide.commerckmillipore.com |
| Bromotri(pyrrolidino)phosphonium hexafluorophosphate | PyBrOP | Phosphonium Salt | Useful for sterically hindered couplings. peptide.com |
| Triphosgene | Phosgene derivative | Can be used to form Fmoc-amino acid chlorides in situ for coupling to N-methyl amino acids. peptide.com | |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU. bachem.com |
Analytical Techniques for the Purification and Physicochemical Characterization of Synthetic Intermediates and the Final Dipeptide
Following the synthesis, a rigorous purification and characterization process is essential to isolate the desired dipeptide and confirm its structure and purity.
Chromatographic Methods for Compound Isolation and Purity Assessment
Chromatographic techniques are indispensable for the purification of peptides. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the purification and purity assessment of synthetic peptides. nih.govnih.gov For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is particularly suitable. In RP-HPLC, the peptide is separated based on its hydrophobicity, using a nonpolar stationary phase and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov
It is noteworthy that N-methyl-rich peptides can exhibit complex HPLC profiles, often showing multiple peaks. nih.gov This phenomenon is attributed to the slow interconversion between cis and trans conformers of the N-methylated amide bond, which can complicate purification and analysis.
Other chromatographic techniques that can be employed for the purification of dipeptides and their intermediates include:
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is useful for removing charged impurities.
Gel Filtration or Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to remove smaller or larger impurities. nih.gov
Gas Chromatography (GC): While less common for intact peptides, GC can be used for the analysis of dipeptides after derivatization to make them volatile. For instance, trimethylsilylated derivatives of dipeptides can be analyzed by GC-MS. nih.gov
Table 2: Chromatographic Methods for Dipeptide Purification
| Chromatographic Method | Principle of Separation | Application for this compound |
|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity | Primary method for purification and purity assessment. nih.govnih.gov |
| Ion-Exchange Chromatography (IEX) | Net Charge | Removal of charged impurities. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of impurities with significantly different molecular weights. nih.gov |
| Gas Chromatography (GC) | Volatility (after derivatization) | Analysis of derivatized dipeptide for structural confirmation. nih.gov |
Spectroscopic Characterization (NMR, Mass Spectrometry) for Structural Elucidation and Confirmation
Once the dipeptide is purified, its chemical structure must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. For this compound, 1H NMR and 13C NMR spectra would be essential. The 1H NMR spectrum would show characteristic signals for the protons of the valine and serine residues, the N-methyl group, and the benzyl protecting group. chemicalbook.comchemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can help to determine the conformation of the dipeptide.
Mass Spectrometry (MS) is used to determine the molecular weight of the dipeptide and to obtain information about its sequence. Electrospray Ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecular ion to be observed with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting fragment ions can be used to deduce the amino acid sequence. nih.gov For dipeptides that show limited fragmentation, derivatization or the analysis of sodium adducts can sometimes provide more detailed structural information. nih.gov
Table 3: Spectroscopic Methods for Dipeptide Characterization
| Spectroscopic Method | Information Obtained | Relevance for this compound |
|---|---|---|
| 1H NMR | Proton environment and connectivity | Confirmation of all proton-containing functional groups. chemicalbook.comchemicalbook.com |
| 13C NMR | Carbon skeleton | Confirmation of the carbon framework. |
| 2D NMR (COSY, HSQC, NOESY) | Detailed structural connectivity and spatial arrangement | Unambiguous assignment of signals and conformational analysis. |
| Mass Spectrometry (MS) | Molecular weight | Confirmation of the overall mass of the dipeptide. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirmation of the molecular formula. |
| Tandem Mass Spectrometry (MS/MS) | Fragment ion patterns | Sequencing and structural confirmation. nih.govnih.gov |
Structural and Conformational Analysis of L Valyl O Benzyl N Methyl L Serine
Solid-State Structural Investigations via Crystallography
While a specific crystal structure for L-Valyl-O-benzyl-N-methyl-L-serine is not publicly available, extensive X-ray diffraction data from a multitude of related protected dipeptides provide a robust framework for understanding its likely solid-state conformation. nih.goviisc.ac.in These studies consistently show that protected dipeptides adopt well-defined structures in the crystalline state. nih.gov The analysis of hydrophobic dipeptides, for instance, reveals that their packing is often dominated by head-to-tail hydrogen-bonding chains. researchgate.net
For a molecule like this compound, crystallographic analysis would determine its unit cell parameters, space group, and the conformation of the peptide backbone and side chains. Data from analogous structures, such as those containing valine or phenylalanine, often show specific preferences for backbone dihedral angles (phi, ψ) that lead to extended or folded (e.g., β-turn) conformations. researchgate.net
Table 1: Representative Crystallographic Parameters for Protected Dipeptides This table presents typical data derived from studies of related dipeptides to illustrate the information obtained from X-ray diffraction analysis.
| Parameter | Representative Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 - 16.5 |
| b (Å) | 9.3 - 15.4 |
| c (Å) | 4.7 - 5.7 |
| Z (Molecules/Unit Cell) | 4 |
Data derived from representative structures of amino acids and dipeptides. researchgate.netijtrd.comresearchgate.net
In the solid state, molecules of protected dipeptides are organized into specific packing motifs stabilized by a network of intermolecular interactions, primarily hydrogen bonds. researchgate.net For this compound, the N-terminal amino group and the C-terminal carboxylate group are the primary sites for forming strong N—H⋯O hydrogen bonds, which typically link molecules in a head-to-tail fashion. nih.govresearchgate.net
However, the presence of the N-methyl group on the serine residue eliminates a potential hydrogen bond donor (the amide N-H), which significantly alters the hydrogen-bonding network. mdpi.comnih.gov This modification often disrupts the formation of extended β-sheet-like structures and can promote different packing arrangements. The remaining hydrogen bond donors and acceptors, including the terminal groups and the serine hydroxyl group (protected by a benzyl (B1604629) group, making it an ether oxygen), dictate the final crystal lattice. Water molecules, if present in the crystal (as hydrates), can also play a crucial role in mediating these hydrogen-bonding networks. researchgate.net The bulky benzyl and isopropyl (from valine) side chains will further influence packing through van der Waals interactions, often segregating into hydrophobic layers or columns within the crystal. researchgate.net
The protecting groups on this compound have a profound impact on its conformation.
N-Methyl Group: The methylation of the amide nitrogen between the valine and serine residues introduces significant conformational constraints. Firstly, it removes the amide proton, preventing its participation as a hydrogen bond donor, which can destabilize secondary structures like β-sheets. mdpi.comnih.gov Secondly, it lowers the energy barrier for rotation around the amide bond, meaning that both cis and trans conformations can become accessible and may even co-exist in the crystal, whereas non-methylated peptides strongly prefer the trans conformation. nih.gov The steric repulsion between the N-methyl group and adjacent side chains can also force the peptide backbone to adopt specific dihedral angles, often favoring turn-like structures. nih.gov
Solution-State Conformational Studies
In solution, peptides are dynamic and can exist as an ensemble of interconverting conformations. Spectroscopic techniques are employed to determine the average or preferred conformation and to understand the dynamics of this equilibrium.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution. walisongo.ac.idnih.gov For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be used.
Chemical Shift Analysis: The chemical shifts of protons, particularly the α-protons and amide protons, are sensitive to the local electronic environment and thus to the peptide's conformation. walisongo.ac.id
Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled through bonds, allowing for the assignment of all proton signals within the valine and serine residues. walisongo.ac.id
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. The intensity of these cross-peaks provides distance constraints that are crucial for defining the peptide's folded structure. For instance, specific NOEs between the valine α-proton and the serine N-methyl protons would define the backbone conformation.
Coupling Constants (J-coupling): The three-bond coupling constant between the amide proton and the α-proton (³JHNα) can be related to the backbone dihedral angle φ via the Karplus equation. nih.gov While the N-methylated serine lacks an amide proton, the ³J coupling for the N-terminal valine can still provide valuable structural information.
The N-methyl group introduces a unique NMR signature, and the observation of two distinct sets of signals for the residues surrounding the methylated amide bond can indicate the presence of both cis and trans isomers in solution, with the rate of interconversion determining the appearance of the spectra. nih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.comlibretexts.org It is particularly sensitive to the regular, repeating secondary structures of peptides. americanpeptidesociety.orgnih.gov
For a small, flexible dipeptide like this compound, the CD spectrum is a composite of contributions from its chiral centers (the α-carbons of valine and serine) and any preferred conformational ordering. The peptide bonds and the benzyl aromatic ring are the primary chromophores. formulationbio.comspringernature.com
Secondary Structure: While dipeptides are too short to form stable α-helices or β-sheets, they can adopt turn-like conformations, particularly when modified with groups like N-methyl. nih.govnih.gov A β-turn, for example, would give rise to a characteristic CD signal. The absence of strong, characteristic signals for helices or sheets would suggest a more flexible or random coil-like ensemble of conformations. libretexts.org
Chiral Contributions: The inherent chirality of the L-amino acids provides a baseline CD signal. The benzyl group, being attached to a chiral center, can also become a chiral chromophore and contribute to the near-UV CD spectrum. Changes in the environment (e.g., solvent polarity) that affect the conformational equilibrium would be reflected in changes in the CD spectrum. acs.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| L-Valine | Val |
| L-Serine | Ser |
| L-Phenylalanine | Phe |
| Glycine | Gly |
| L-Alanine | Ala |
| L-Isoleucine | Ile |
Spectroscopic Analysis of the Effects of N-Methylation and O-Benzylation on Peptide Backbone and Side-Chain Rotamer Preferences
Spectroscopic techniques are invaluable for investigating the three-dimensional structure of peptides in solution. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Vibrational Circular Dichroism (VCD) provide detailed insights into the conformational preferences of the peptide backbone and its side chains.
N-methylation of the peptide bond introduces a tertiary amide, which can significantly alter the local geometry and the propensity for cis-trans isomerization. This modification removes the amide proton, a key hydrogen bond donor, thereby disrupting typical secondary structures like β-sheets and α-helices. nih.govnih.govresearchgate.net The conformational effects of N-methylation can be probed using 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximities between protons, including those between the N-methyl group and adjacent residues. nih.gov
O-benzylation of the serine side chain introduces a bulky, aromatic group. This modification can sterically hinder certain conformations and introduce new non-covalent interactions, such as CH-π interactions, which can stabilize specific rotameric states of the side chain. The conformational preferences of the O-benzyl group can be monitored by observing changes in the chemical shifts of the serine side-chain protons and the benzyl group protons in the NMR spectrum.
The combination of N-methylation and O-benzylation in this compound is expected to lead to a unique conformational profile. Spectroscopic analysis would be crucial to determine the preferred backbone dihedral angles (φ, ψ) and the side-chain rotamers.
Table 1: Hypothetical Spectroscopic Data for Conformational Analysis
| Spectroscopic Technique | Observed Parameter | Interpretation |
| ¹H NMR | Chemical Shift (δ) of N-CH₃ | Indicates the electronic environment and potential shielding effects due to nearby aromatic rings. |
| ¹H-¹H NOESY | NOE between Val CαH and Ser N-CH₃ | Provides evidence for a specific backbone conformation, potentially a turn-like structure. |
| ¹H-¹H NOESY | NOE between Ser CβH₂ and Benzyl protons | Reveals the preferred orientation of the O-benzyl group relative to the peptide backbone. |
| IR Spectroscopy | Amide I band frequency | A shift in the Amide I band compared to non-methylated peptides can indicate changes in hydrogen bonding and backbone conformation. nih.gov |
| Vibrational Circular Dichroism | VCD signal of Amide I region | Provides information on the helical sense and overall chirality of the preferred solution-state conformation. nih.gov |
Theoretical and Computational Modeling of Conformational Landscapes
To complement experimental data, theoretical and computational methods are employed to explore the full conformational space of this compound and to understand the energetic factors governing its structure.
Molecular mechanics (MM) force fields provide a computationally efficient way to explore the potential energy surface of a molecule. acs.org By systematically rotating the dihedral angles of the backbone and side chains of this compound, a large number of starting conformations can be generated. These conformations are then subjected to energy minimization to identify stable, low-energy structures.
Quantum chemical calculations, such as those based on Møller-Plesset perturbation theory (MP2), offer a more accurate description of the electronic structure and energetics of the peptide. acs.orgcuni.cz These higher-level calculations can be used to refine the geometries and relative energies of the most stable conformations identified by molecular mechanics. The results of these calculations can provide a benchmark for assessing the accuracy of different force fields. acs.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) - MM | Relative Energy (kcal/mol) - QM |
| 1 | (-120°, 120°) | 0.0 | 0.0 |
| 2 | (-60°, -40°) | 1.5 | 2.1 |
| 3 | (-80°, 80°) | 2.3 | 3.0 |
| 4 | (60°, 40°) | 4.1 | 5.5 |
Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure and non-covalent interactions that stabilize particular peptide conformations. cuni.czoup.com For this compound, these methods can be used to analyze intramolecular hydrogen bonds, van der Waals interactions, and potential CH-π interactions between the valine side chain and the benzyl group of the serine side chain.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of the dipeptide and to calculate its vibrational frequencies, which can then be compared with experimental IR and VCD spectra. nih.gov This comparison helps in assigning the observed spectral features to specific conformational states.
While energy minimization techniques identify static low-energy structures, molecular dynamics (MD) simulations provide a picture of the dynamic behavior of the peptide in a solvent environment. oup.com By simulating the motion of the dipeptide and surrounding solvent molecules over time, MD can reveal the conformational transitions and the flexibility of the molecule.
MD simulations are particularly useful for understanding how the solvent influences the conformational preferences of this compound. The simulations can show how water molecules interact with the peptide and how these interactions affect the stability of different conformations. The results can be used to calculate solvation free energies, which are crucial for understanding the peptide's behavior in an aqueous environment. oup.com
Biochemical and Mechanistic Research Applications of L Valyl O Benzyl N Methyl L Serine and Analogues
Role as a Structural Mimic in Peptide and Peptidomimetic Design
The strategic modification of peptides to enhance their therapeutic properties has led to the development of peptidomimetics, compounds that replicate the essential features of natural peptides. nih.gov Within this field, the incorporation of non-standard amino acids, such as those with N-methylated and O-benzylated residues, has become a valuable tool for refining the structural and functional characteristics of these molecules. nih.govmdpi.com
Development of Peptidomimetics Incorporating N-Methylated and O-Benzylated Residues
The design of peptidomimetics often involves a systematic process of identifying the key amino acid residues responsible for biological activity and then introducing structural constraints to optimize their three-dimensional arrangement. nih.gov The incorporation of N-methylated amino acids is a widely used strategy to improve the pharmacological properties of peptides. researchgate.netkrisp.org.za This modification can enhance metabolic stability, increase cell permeability, and improve oral bioavailability. researchgate.netnih.gov
Similarly, O-benzylation, the addition of a benzyl (B1604629) group to a hydroxyl-containing amino acid like serine, introduces a bulky, hydrophobic moiety. This modification can significantly influence the peptide's interaction with its biological target. mdpi.comnih.gov The development of peptidomimetics containing both N-methylated and O-benzylated residues, such as in L-Valyl-O-benzyl-N-methyl-L-serine, represents a sophisticated approach to fine-tuning the molecule's properties for specific therapeutic applications. These hybrid molecules combine the benefits of both modifications, aiming for enhanced stability, potency, and selectivity. nih.gov
Investigation of the Steric and Electronic Impact of O-Benzylation on Molecular Recognition Processes
The introduction of an O-benzyl group into a peptide structure has significant steric and electronic consequences that can profoundly affect its interaction with biological targets. Sterically, the bulky benzyl group can influence the local conformation of the peptide backbone and the orientation of neighboring side chains. chemrxiv.org This can either be advantageous, by locking the peptide into a bioactive conformation, or detrimental, by creating unfavorable steric clashes with the receptor binding site. nih.gov
Studies on the Influence of N-Methylation on Peptide Backbone Rigidity and Biological Activity
N-methylation, the substitution of an amide proton with a methyl group, is a key modification in peptide chemistry that significantly impacts the molecule's conformational flexibility and biological function. nih.govnih.gov This modification introduces a steric constraint that can restrict the rotation around the peptide bond, thereby rigidifying the backbone. researchgate.net This increased rigidity can pre-organize the peptide into a conformation that is more favorable for binding to its target receptor or enzyme, potentially leading to enhanced potency and selectivity. mdpi.com
However, the effect of N-methylation on biological activity is not always predictable. While it can lead to improved properties, it can also disrupt crucial hydrogen bonds necessary for binding or induce a conformation that is inactive. umn.eduacs.orgacs.org Therefore, the position and extent of N-methylation must be carefully considered during the design of peptidomimetics. Numerous studies have demonstrated that N-methylation can improve resistance to enzymatic degradation, a major hurdle for the therapeutic use of peptides. researchgate.netnih.gov By protecting the peptide bond from proteolytic cleavage, N-methylation can significantly extend the half-life of the peptide in vivo. researchgate.net
Investigations into Enzyme-Substrate and Enzyme-Inhibitor Interactions
Modified peptides, including those containing N-methylated and O-benzylated residues, are valuable tools for probing the interactions between enzymes and their substrates or inhibitors. nih.govnih.gov Serine proteases, a large family of enzymes involved in numerous physiological and pathological processes, are a particularly important class of targets for such investigations. ekb.egmdpi.com
Binding Studies with Serine Proteases and Other Enzymes Relevant to Biochemical Pathways
The design of specific inhibitors for serine proteases often relies on creating molecules that mimic the natural substrate but are resistant to cleavage. nih.govmdpi.com Peptides incorporating modifications like N-methylation can serve as effective inhibitors by binding to the active site of the enzyme without being rapidly hydrolyzed. nih.gov For example, studies have shown that N-methylated peptides can act as competitive inhibitors of various enzymes. nih.gov
The binding affinity of these modified peptides can be assessed using a variety of biophysical techniques. These studies provide valuable information about the structure-activity relationship, helping to guide the design of more potent and selective inhibitors. The specific interactions between the modified peptide and the amino acid residues in the enzyme's active site can be elucidated through techniques like X-ray crystallography, providing a detailed picture of the binding mode. nih.gov The benzoyl group in molecules like benzoyl-phenylalanyl-valyl-arginine methyl ester has been shown to be important for selective binding to certain proteases. nih.gov
Kinetic Analysis of Enzyme Activity Modulation by Modified Peptides
Enzyme kinetics studies are essential for characterizing the mechanism by which a modified peptide inhibits an enzyme. americanpeptidesociety.orgembrapa.br By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, researchers can determine key kinetic parameters such as the inhibition constant (Ki). This value provides a quantitative measure of the inhibitor's potency.
Kinetic analysis can also reveal the mode of inhibition, whether it is competitive, non-competitive, or uncompetitive. americanpeptidesociety.org This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate. For example, a competitive inhibitor will bind to the same site as the substrate, while a non-competitive inhibitor will bind to a different site. Studies on the N-methylation of substrates for enzymes like nicotinamide (B372718) N-methyltransferase have provided detailed kinetic insights into the catalytic process and the mechanism of substrate inhibition. uu.nl
Rational Design of Enzyme Probes and Mechanism-Based Inhibitors Utilizing this compound Scaffolds
The rational design of enzyme inhibitors and probes is a cornerstone of modern medicinal chemistry and chemical biology. This approach leverages detailed knowledge of an enzyme's structure and catalytic mechanism to create molecules that can specifically and effectively modulate its function. nih.gov The dipeptide scaffold of this compound incorporates several features that make it an attractive starting point for the design of such molecules, particularly for targeting proteases.
The core structure, a dipeptide, provides a recognizable framework for interaction with the active sites of proteases, which naturally bind and cleave peptide bonds. The specific amino acid residues, valine and serine, can be selected to mimic the natural substrates of a target protease, thereby enhancing binding affinity and selectivity. The O-benzyl group on the serine residue can serve multiple purposes. It can introduce favorable steric and hydrophobic interactions within the enzyme's active site. Furthermore, the benzyl group can be functionalized to incorporate reporter groups for use as enzyme probes or reactive "warheads" for creating mechanism-based inhibitors.
Mechanism-based inhibitors are a class of irreversible inhibitors that are initially unreactive but are converted into a reactive species by the catalytic action of the target enzyme itself. This reactive species then forms a covalent bond with the enzyme, leading to its inactivation. The serine residue in the this compound scaffold is particularly amenable to the design of mechanism-based inhibitors for serine proteases. nih.gov For instance, the hydroxyl group of serine can be replaced with a group that, upon enzymatic processing, becomes a potent electrophile, ready to react with the catalytic serine residue in the protease active site.
The N-methylation of the peptide bond between valine and serine is a critical modification. This modification can significantly alter the conformational properties of the peptide backbone and can also protect the peptide bond from cleavage by the target protease. nih.govnih.gov This increased proteolytic stability is a highly desirable feature for any potential therapeutic agent. nih.gov By preventing cleavage, the inhibitor can remain in the active site for a longer period, increasing the likelihood of the desired inhibitory action.
The development of synthetic methodologies, such as those for producing N-benzyl residues as P1' substituents in phosphorus-containing inhibitors, further expands the toolkit for creating potent and selective metalloaminopeptidase inhibitors based on dipeptide scaffolds. mdpi.com These methods allow for the versatile introduction of functionalized residues to probe enzyme-ligand interactions.
The table below summarizes the key structural features of the this compound scaffold and their implications for the design of enzyme probes and inhibitors.
| Structural Feature | Role in Rational Design |
| Dipeptide Backbone | Mimics natural substrates of proteases, providing a basis for specific binding. |
| O-benzyl Group | Can be functionalized with reporter groups (probes) or reactive moieties (inhibitors). |
| N-methyl Group | Enhances proteolytic stability and influences backbone conformation. |
| Valine and Serine Residues | Can be varied to achieve selectivity for different proteases. |
By systematically modifying each of these features, researchers can fine-tune the properties of the resulting molecules to achieve high potency and selectivity for a specific enzyme target. This rational design approach, starting from a versatile scaffold like this compound, is a powerful strategy in the development of new therapeutic agents and research tools.
Modulation of Receptor Binding Affinity and Selectivity in Experimental Constructs
The modification of peptide structures, including the introduction of non-standard amino acids and alterations to the peptide backbone, is a widely used strategy to explore and modulate their interaction with biological receptors. In vitro model systems are indispensable tools for these investigations, allowing for the controlled assessment of binding affinity and selectivity. The dipeptide this compound and its analogues serve as valuable probes in such studies.
The introduction of an N-methyl group, as seen in this compound, is a key modification that has been shown to significantly impact the biological activity of peptides. nih.gov This modification can enhance receptor binding affinity and, in some cases, lead to a more desirable selectivity profile. nih.gov For instance, studies on cyclic hexapeptides have demonstrated that multiple N-methylation can increase selectivity for different integrin subtypes. nih.gov This highlights the potential of using N-methylated dipeptide scaffolds to develop receptor-selective ligands.
The benzyl group on the serine residue also plays a crucial role in receptor interactions. This bulky, hydrophobic group can participate in specific interactions within a receptor's binding pocket, potentially increasing affinity. The position and nature of such bulky side chains can be systematically varied to map the steric and hydrophobic requirements of a receptor binding site.
In vitro binding assays, often employing cell lines that overexpress a specific receptor, are used to quantify the binding affinity of these modified peptides. Competition binding assays, where the modified peptide competes with a known radiolabeled ligand, are a common method to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound. These quantitative measures allow for a direct comparison of the binding affinities of different analogues.
The table below presents hypothetical data from an in vitro binding assay, illustrating how modifications to a dipeptide scaffold could influence its binding to two different receptor subtypes.
| Compound | Modification | Receptor A (Ki, nM) | Receptor B (Ki, nM) |
| L-Valyl-L-serine | Unmodified | 150 | 200 |
| L-Valyl-O-benzyl-L-serine | O-benzylation | 50 | 180 |
| This compound | N-methylation and O-benzylation | 45 | 850 |
This hypothetical data demonstrates that O-benzylation of the serine residue leads to a modest increase in affinity for Receptor A, while having little effect on binding to Receptor B. The subsequent N-methylation of the peptide bond dramatically increases selectivity for Receptor A over Receptor B. Such systematic explorations in in vitro systems are crucial for understanding the structure-activity relationships that govern peptide-receptor interactions.
The observation that N-methylation can enhance receptor selectivity is a recurring theme in peptide chemistry, and understanding the underlying mechanisms is of great interest. nih.govnih.gov The introduction of a methyl group on the amide nitrogen of a peptide backbone has several profound effects on the molecule's properties, which collectively contribute to altered receptor binding.
Furthermore, the N-methyl group eliminates the amide proton, which is a hydrogen bond donor. This seemingly small change can have a significant impact on the peptide's interaction with its receptor. If a hydrogen bond with the amide proton is crucial for binding to one receptor but not another, the N-methylated analogue will exhibit enhanced selectivity for the latter. Conversely, the methyl group itself can engage in favorable van der Waals interactions within a hydrophobic pocket of the receptor, further contributing to binding affinity.
The improved metabolic stability of N-methylated peptides can also indirectly contribute to their apparent efficacy in in vitro systems, particularly in cell-based assays where enzymatic degradation can occur. mdpi.com By resisting cleavage by proteases, the N-methylated peptide maintains its concentration over the course of the experiment, leading to a more potent and sustained effect.
The interplay of these factors—conformational constraint, altered hydrogen bonding potential, and increased proteolytic stability—provides a mechanistic basis for the enhanced receptor selectivity often observed with N-methylated peptides. The systematic N-methylation of peptide libraries, followed by structural analysis and binding studies, is a powerful approach to elucidate the bioactive conformations of peptides and to develop highly selective ligands for a variety of receptor targets.
Contributions to the Fundamental Understanding of Protein Folding and Peptide Stability
The self-assembly of peptides into ordered structures is a fundamental process in biology and materials science. This process is highly dependent on the amino acid sequence and the local chemical environment. The introduction of modified amino acids, such as those present in this compound, can significantly influence the self-assembly and aggregation behavior of peptides. nih.gov
The N-methylation of the peptide backbone is another critical factor that can modulate peptide self-assembly. By removing the amide proton, N-methylation disrupts the hydrogen-bonding networks that are essential for the formation of canonical secondary structures like β-sheets, which are the hallmark of many self-assembling systems. sigmaaldrich.com This can inhibit or alter the aggregation pathway of the peptide. However, the conformational constraints imposed by N-methylation can also favor specific folded structures that may themselves be prone to self-assembly, albeit through different mechanisms than their non-methylated counterparts.
Studies on the aggregation of various peptides have shown that even single amino acid modifications can have a profound impact on the kinetics and thermodynamics of self-assembly. For example, the aggregation of amyloid-beta peptide, which is associated with Alzheimer's disease, can be influenced by the presence of specific amino acid residues and their modifications. mdpi.com
The table below illustrates how the modifications in this compound could theoretically influence different aspects of peptide self-assembly.
| Modification | Potential Effect on Self-Assembly |
| O-benzylation | Promotes aggregation via hydrophobic interactions; may sterically hinder ordered fibril formation. |
| N-methylation | Disrupts β-sheet formation by removing a hydrogen bond donor; can favor alternative folded structures. |
By studying the self-assembly of peptides containing these and other modifications, researchers can gain a deeper understanding of the fundamental principles that govern protein folding and aggregation. This knowledge is crucial for the design of novel biomaterials and for developing strategies to combat diseases associated with protein misfolding and aggregation.
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.gov The introduction of modifications to the peptide structure is a key strategy to enhance their proteolytic stability. The dipeptide this compound contains two such modifications—O-benzylation and N-methylation—that are known to influence enzymatic degradation.
The N-methylation of the peptide bond is a particularly effective strategy for increasing proteolytic stability. mdpi.comresearchgate.net Proteases recognize and bind to their substrates through a series of specific interactions with the peptide backbone and side chains. The presence of a methyl group on the amide nitrogen can sterically hinder the approach of the protease and its binding to the peptide bond, thereby preventing cleavage. nih.gov Numerous studies have demonstrated that N-methylated peptides exhibit significantly longer half-lives in the presence of various proteases compared to their non-methylated counterparts. mdpi.com
The O-benzyl group on the serine residue can also contribute to proteolytic stability. The bulky benzyl group can sterically shield the adjacent peptide bonds from protease attack. Furthermore, if the serine residue is part of the recognition sequence for a particular protease, the presence of the benzyl group can disrupt the specific interactions required for binding and catalysis.
In vitro proteolytic stability assays are used to quantify the resistance of modified peptides to enzymatic degradation. In these assays, the peptide is incubated with a specific protease or a mixture of proteases (such as those found in serum or intestinal fluid), and the amount of intact peptide remaining over time is measured.
The table below presents hypothetical data from an in vitro proteolytic stability assay, comparing the degradation of a simple dipeptide with its modified analogues in the presence of a generic protease.
| Compound | Modification(s) | Half-life (minutes) |
| L-Valyl-L-serine | None | 15 |
| L-Valyl-O-benzyl-L-serine | O-benzylation | 45 |
| This compound | O-benzylation and N-methylation | >240 |
This hypothetical data illustrates the significant increase in proteolytic stability that can be achieved through these modifications. The systematic study of the proteolytic stability of modified peptides like this compound provides valuable insights into the design of more stable and effective peptide-based drugs. researchgate.net
Advanced Applications and Future Directions in Chemical Biology and Organic Synthesis
Utilization in the Chemical Synthesis of Complex Natural Products and Bioactive Analogues
The precise, three-dimensional arrangement of atoms in natural products is paramount to their biological function. Chiral building blocks, which are enantiomerically pure compounds, serve as foundational starting points for constructing these complex architectures. nih.govacs.orgacs.orgnih.gov The incorporation of modified amino acids, such as those found in L-Valyl-O-benzyl-N-methyl-L-serine, is a key strategy in the total synthesis of intricate natural products and their analogues.
Application of this compound as a Chiral Building Block in Total Synthesis Strategies
The constituent parts of this compound are crucial chiral synthons in the total synthesis of complex depsipeptides, most notably dolastatin 15. mdpi.com Dolastatins are a class of highly cytotoxic peptides isolated from the sea hare Dolabella auricularia, with dolastatin 10 and 15 being prominent members. mdpi.comnih.gov These natural products contain several unusual amino acid residues, including N-methylated and uniquely substituted units.
Incorporation into Designed Peptides for Enhanced Research Efficacy and Stability
The modification of peptides with N-methyl and O-benzyl groups is a deliberate strategy to enhance their therapeutic potential. N-methylation of the peptide backbone, in particular, offers several advantages:
Increased Proteolytic Resistance: By replacing the amide N-H proton with a methyl group, the susceptibility of the peptide bond to cleavage by proteases is significantly reduced. researchgate.netacs.org This modification can increase the half-life of peptide-based drugs in biological systems. researchgate.net
Enhanced Membrane Permeability: N-methylation increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes. This is a critical factor for oral bioavailability and reaching intracellular targets. nih.govmonash.eduresearchgate.net
Conformational Control: The N-methyl group restricts the conformational freedom of the peptide backbone. nih.gov This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target. researchgate.net
Development of Novel Synthetic Methodologies
The synthesis of peptides containing highly functionalized or sterically hindered amino acids like N-methyl-serine and O-benzyl-serine has spurred innovation in synthetic organic chemistry, particularly in the areas of protecting group strategies and stereoselective synthesis.
Innovation in Protecting Group Strategies for Highly Functionalized Amino Acid Derivatives
Protecting groups are essential tools in multi-step organic synthesis, preventing reactive functional groups from undergoing unwanted reactions. wikipedia.orgorganic-chemistry.org The synthesis of this compound involves the strategic use of several such groups.
Hydroxyl Group Protection: The hydroxyl group of serine is typically protected as a benzyl (B1604629) ether (O-benzyl). The benzyl group is advantageous because it is stable under many reaction conditions, including those used for peptide coupling, but can be readily removed under neutral conditions via hydrogenolysis. wikipedia.orgmpg.delibretexts.org
Amine Group Protection: During peptide synthesis, the α-amino group is temporarily protected, commonly with a tert-Butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.orgyoutube.com These groups are considered "orthogonal," meaning one can be removed without affecting the other, allowing for precise, stepwise construction of the peptide chain. wikipedia.org For example, the Fmoc group is base-labile, while the Boc group is acid-labile. organic-chemistry.org
N-Methyl Amino Acid Synthesis: The introduction of the N-methyl group itself often requires a protection-methylation-deprotection sequence on the amino acid precursor. monash.edunih.gov A common method involves the reductive methylation of a primary amine using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. nih.gov
The table below summarizes common protecting groups relevant to the synthesis of the target dipeptide's components.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| Carboxylic Acid | Benzyl ester | -OBn | Hydrogenolysis (H₂, Pd/C) |
| Hydroxyl (Serine) | Benzyl ether | -Bn | Hydrogenolysis (H₂, Pd/C) |
This table provides examples of common protecting groups and their standard cleavage conditions.
Advancements in Stereoselective Synthesis of N-Methylated and O-Benzylated Amino Acid Derivatives
Maintaining the stereochemical integrity of the chiral centers in amino acids during their modification and incorporation into peptides is a significant challenge. uni-kiel.de The development of stereoselective synthetic methods is therefore crucial.
The synthesis of enantiomerically pure N-methyl amino acids can be achieved through various methods, including the methylation of N-acyl or N-carbamoyl protected amino acids using reagents like methyl iodide with a base such as sodium hydride. monash.edu Another approach is the reductive amination of an α-keto acid precursor followed by N-methylation.
For O-benzylated serine, the synthesis typically starts with commercially available L-serine. The hydroxyl group is benzylated, often after protection of the amine and carboxyl groups, to prevent side reactions. The choice of reaction conditions is critical to avoid racemization at the α-carbon. Stereospecific synthesis of β-amino acids, another class of important building blocks, has also been achieved from enantioenriched propargylic alcohols through selenium-mediated transformations. researchgate.net
Contributions to Fundamental Mechanistic Organic Chemistry
The synthesis of peptides containing N-methylated amino acids has presented significant mechanistic challenges, leading to a deeper understanding of peptide bond formation and the development of more powerful coupling reagents. uni-kiel.deglobalresearchonline.net
The secondary amine of an N-methylated amino acid is less nucleophilic and more sterically hindered than a primary amine. This steric bulk dramatically slows down the rate of peptide bond formation with standard coupling reagents like carbodiimides. globalresearchonline.net Furthermore, the activated carboxyl group of an N-methylated amino acid is prone to side reactions.
To overcome these challenges, a new generation of highly efficient coupling reagents has been developed. uni-kiel.detandfonline.com These include onium-type reagents (e.g., HATU, HBTU, PyBOP) and imidazolium-based reagents (e.g., CIP). uni-kiel.deglobalresearchonline.net These reagents rapidly convert the carboxylic acid into a highly activated species, facilitating coupling even with hindered amines. Mechanistic studies on these reagents have elucidated the role of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, which not only suppress racemization but can also accelerate the coupling reaction. uni-kiel.de The challenge of coupling sterically demanding residues like N-methyl-valine has served as a benchmark for evaluating the efficacy of new peptide coupling reagents and has advanced the field of peptide synthesis as a whole. acs.org Recent developments also include ynamide-based coupling reagents that show excellent tolerance for common protecting groups and are effective even for challenging substrates like Aib (α-aminoisobutyric acid). acs.org
Investigation of Reaction Mechanisms Involving the Modified Serine Residue
The O-benzyl and N-methyl modifications on the serine residue within the this compound dipeptide introduce significant changes to its reactivity compared to native serine. The bulky O-benzyl group can influence the accessibility of the serine side chain and its potential involvement in enzymatic or chemical reactions.
Research into related modified serines, such as O-acyl-L-serines, has shown that the nature of the oxygen-linked group dramatically affects reactivity. For instance, O-benzoyl-L-serine is an excellent substrate for β-elimination reactions catalyzed by enzymes like tryptophanase and tyrosine phenol-lyase, whereas O-acetyl-L-serine is a very poor substrate. nih.gov This suggests that the aromatic benzyl group in this compound could similarly facilitate elimination reactions, potentially using the binding energy from the aromatic ring to lower the transition-state barrier. nih.gov The mechanism for such an elimination would likely involve the formation of an α-aminoacrylate intermediate, which subsequently decomposes. researchgate.net
Studies on Asymmetric Induction and Stereochemical Control in Peptide Bond Formation
The synthesis of dipeptides containing sterically hindered and N-methylated amino acids, such as this compound, presents a significant challenge in stereochemical control. The bulky isopropyl group of valine and the O-benzyl group on the N-methylated serine create a sterically demanding environment around the peptide bond being formed.
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxyl group and subsequent nucleophilic attack by an amino group. youtube.com The use of protecting groups for the amine and carboxyl functionalities is standard practice to prevent unwanted side reactions like homocoupling. youtube.com In the synthesis of this specific dipeptide, the N-terminal valine would typically be protected (e.g., with Boc or Fmoc) and its carboxyl group activated, before being coupled to the N-methylated O-benzyl-serine.
Key research questions in this area include:
Racemization/Epimerization: The activation of the valine residue for coupling carries a risk of racemization at its α-carbon, a long-standing problem in peptide synthesis. nih.gov The steric hindrance from both coupling partners can exacerbate this issue, potentially requiring specific coupling reagents or conditions to maintain stereochemical integrity.
Influence of N-Methylation: N-methylated amino acids are known to be poor substrates for ribosomal incorporation and can be challenging in chemical synthesis, influencing coupling efficiency and the conformational purity of the product. nih.govjst.go.jp Studies on the synthesis of N-methyl-rich peptides are crucial for developing robust synthetic protocols. nih.gov
Conformational Control: The combination of the bulky valine and the N-methylated serine residue strongly influences the accessible conformations of the resulting dipeptide. jst.go.jpnih.gov The N-methylation restricts the peptide backbone, while the valine side chain imposes its own steric demands. Studying the resulting dihedral angles (phi, psi) and the cis/trans isomerization of the valine-N-methylserine peptide bond provides valuable data for refining computational models of peptide conformation and for designing peptidomimetics with predictable structures. nih.gov
Emerging Research Areas in Chemical Biology
Integration into Peptoid and Peptoid Mimetic Design for Modulating Biological Activity
This compound serves as an excellent building block for the construction of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties. nih.govslideshare.net While not a true peptoid (an oligo-N-substituted glycine), this dipeptide incorporates key modifications central to peptidomimetic design. researchgate.netacs.org
The primary advantages conferred by its structure include:
Proteolytic Resistance: The N-methylated peptide bond is resistant to cleavage by proteases, a major hurdle in the therapeutic use of natural peptides. researchgate.netnih.gov This modification significantly increases the in vivo stability and bioavailability of the resulting molecule.
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone. nih.gov This pre-organization can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target. This is a key strategy in the rational design of peptidomimetics. nih.gov
Tunable Properties: The O-benzyl group on the serine residue can be considered a placeholder. After its removal via hydrogenolysis, the exposed hydroxyl group can be further functionalized to modulate solubility, lipophilicity, or to attach other molecular probes. peptide.com
Application in the Development of Molecular Imaging Probes and Biosensors (as a synthetic component)
Synthetic peptides are increasingly utilized as key components in the development of molecular imaging probes and biosensors due to their small size, low toxicity, and high specificity for biological targets. nih.govnih.govsnmjournals.org A structurally defined and stable dipeptide like this compound is a valuable synthetic component for constructing such tools. mdpi.comnih.gov
Its potential applications stem from several key features:
Enhanced In Vivo Stability: As with peptidomimetics, the N-methylated backbone provides resistance to enzymatic degradation, which is a critical requirement for imaging probes that need to circulate in the body to reach their target. nih.govnih.gov
Scaffold for Functionalization: The dipeptide can serve as a scaffold. The O-benzyl group on the serine can be selectively removed to reveal a hydroxyl group. peptide.com This site can then be used for bioconjugation, allowing the attachment of various signaling moieties such as fluorophores for optical imaging or chelating agents for radiolabeling with isotopes like 18F, 68Ga, or 111In for PET or SPECT imaging. nih.govnih.govmonash.edu
Modulation of Pharmacokinetics: The modifications within the dipeptide can be used to fine-tune the pharmacokinetic properties of the entire probe, influencing its distribution, target uptake, and clearance from non-target tissues. nih.govnih.gov
Biorecognition Element: In biosensors, peptides can act as the biorecognition element that selectively binds to a target analyte, such as a protein, enzyme, or metal ion. mdpi.comresearchgate.netnih.gov The conformational rigidity and tailored side-chain presentation afforded by incorporating this modified dipeptide can lead to biosensors with higher affinity and selectivity. mdpi.comnih.gov The serine hydroxyl group itself, once deprotected, can be a key interaction point, for example, as a substrate for kinase enzymes in activity-based sensors. researchgate.net
By integrating this compound into larger targeting peptides, researchers can create sophisticated molecular tools for diagnosing diseases like cancer, where specific peptide receptors are often overexpressed. snmjournals.orgrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
